[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol
Overview
Description
[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol: is a chemical compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a chlorobenzoyl group attached to the piperidine ring, along with a methanol group. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol typically involves the reaction of 3-chlorobenzoyl chloride with piperidine, followed by the reduction of the resulting intermediate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reduction step can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the chlorobenzoyl group can yield the corresponding benzyl alcohol derivative.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include benzyl alcohol derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: The compound has shown promise in the development of drugs for treating neurological disorders. Its piperidine core is a common motif in many central nervous system (CNS) active drugs, and modifications to its structure can lead to the discovery of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of CNS drugs, it may interact with neurotransmitter receptors, modulating their activity and influencing neural signaling.
Comparison with Similar Compounds
- [1-(4-Fluorobenzyl)piperidin-4-yl]methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol
- [1-(4-Bromobenzyl)piperidin-4-yl]methanol
Comparison: Compared to these similar compounds, [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. The position and nature of the substituents on the benzoyl ring can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-3-1-2-11(8-12)13(17)15-6-4-10(9-16)5-7-15/h1-3,8,10,16H,4-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHHJOJRUSZPRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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